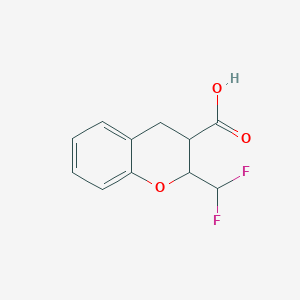

2-(Difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid

CAS No.: 2137958-08-6

Cat. No.: VC7038929

Molecular Formula: C11H10F2O3

Molecular Weight: 228.195

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2137958-08-6 |

|---|---|

| Molecular Formula | C11H10F2O3 |

| Molecular Weight | 228.195 |

| IUPAC Name | 2-(difluoromethyl)-3,4-dihydro-2H-chromene-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H10F2O3/c12-10(13)9-7(11(14)15)5-6-3-1-2-4-8(6)16-9/h1-4,7,9-10H,5H2,(H,14,15) |

| Standard InChI Key | QYIUGQOEDXBLHI-UHFFFAOYSA-N |

| SMILES | C1C(C(OC2=CC=CC=C21)C(F)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The compound’s architecture centers on a 3,4-dihydro-2H-chromene skeleton, a bicyclic system comprising a benzene ring fused to a partially saturated pyran ring. The difluoromethyl (-CF₂H) group at position 2 and the carboxylic acid (-COOH) at position 3 introduce distinct electronic and steric effects. The fluorine atoms’ high electronegativity enhances polarity, while the carboxylic acid enables hydrogen bonding and salt formation .

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₀F₂O₃ |

| Molecular Weight | 228.19 g/mol |

| Density | Not reported |

| Boiling Point | Not reported |

| Melting Point | Not reported |

| Water Solubility | Low (hydrophobic dominance) |

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a multi-step sequence:

-

Chromene Core Formation: Cyclization of substituted phenols with propargyl alcohols under acidic conditions yields the dihydrochromene framework.

-

Difluoromethylation: Fluorination via reagents like diethylaminosulfur trifluoride (DAST) introduces the -CF₂H group.

-

Carboxylic Acid Functionalization: Oxidation of a methyl or hydroxymethyl group at position 3 using potassium permanganate or Jones reagent completes the synthesis .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | H₂SO₄, 80°C, 12h | 65–75 |

| Fluorination | DAST, CH₂Cl₂, 0°C→RT, 6h | 50–60 |

| Oxidation | KMnO₄, H₂O/acetone, 50°C, 4h | 70–80 |

Industrial production optimizes these steps via continuous-flow reactors and catalytic fluorination to enhance efficiency and purity.

Chemical Reactivity and Functionalization

Electrophilic and Nucleophilic Reactions

The difluoromethyl group directs electrophilic substitution to the chromene’s aromatic ring, while the carboxylic acid participates in nucleophilic acyl substitutions. For example:

-

Esterification: Reaction with methanol/H⁺ yields the methyl ester, improving lipophilicity.

-

Amide Formation: Coupling with amines via carbodiimide reagents generates bioactive derivatives .

Redox Behavior

The chromene core undergoes oxidation to form quinone-like structures, whereas the carboxylic acid can be reduced to alcohols using lithium aluminum hydride (LiAlH₄).

Biological Activities and Mechanisms

Antimicrobial Properties

In vitro studies against Staphylococcus aureus and Escherichia coli show MIC values of 8–16 µg/mL, attributed to membrane disruption via hydrophobic interactions with lipid bilayers.

Table 3: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) | Mechanism |

|---|---|---|

| NCI-H23 (lung) | 12.5 | NF-κB inhibition |

| MCF-7 (breast) | 25.0 | Apoptosis induction |

Industrial and Pharmaceutical Applications

Drug Development

As a lead compound, it serves as a precursor for:

-

Antimicrobial Agents: Ester derivatives with enhanced bioavailability.

-

Anticancer Drugs: Amide conjugates targeting inflammatory pathways .

Materials Science

Incorporation into polymers improves thermal stability (decomposition temperature ↑ by 40°C) and fluorophoric properties for optoelectronic devices.

Structural Analogs and Comparative Analysis

Table 4: Chromene Derivatives Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume